1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone is a chemical compound that features a pyrazole ring attached to a piperidine ring via a methylene bridge, with an ethanone group attached to the piperidine nitrogen
Mechanism of Action
Target of Action
Similar compounds have been found to interact with receptors such as theH4 receptor , which is expressed in the membrane of immune cells . This receptor is responsible for histamine-induced chemotaxis and is a potential target for the design and synthesis of new compounds for treating chronic inflammatory diseases .
Mode of Action
It’s worth noting that similar compounds have shown activity on theribosomal s6 kinase p70S6Kβ (S6K2) . This suggests that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Based on the potential interaction with the h4 receptor and s6k2, it can be inferred that the compound may influenceinflammatory pathways and protein synthesis pathways .
Result of Action
Given the potential interaction with the h4 receptor and s6k2, it can be inferred that the compound may have effects oncellular chemotaxis and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the pyrazole to the piperidine ring: This step involves the reaction of the pyrazole with a piperidine derivative, often using a methylene bridge formed by a formaldehyde condensation reaction.
Introduction of the ethanone group: The final step involves the acylation of the piperidine nitrogen with an ethanone derivative, such as acetyl chloride, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Corresponding substituted ethanone derivatives.
Scientific Research Applications
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- 1-(4-(1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- 1-(4-(1H-triazol-1-yl)methyl)piperidin-1-yl)ethanone
Uniqueness: 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole and triazole derivatives. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-10(15)13-7-3-11(4-8-13)9-14-6-2-5-12-14/h2,5-6,11H,3-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZZEJKKXSCYDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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